molecular formula C22H31NO2 B1194775 [(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

Cat. No. B1194775
M. Wt: 341.5 g/mol
InChI Key: XLRFZCAOXVMMEG-CBDMQDTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lindheimerine is a kaurane diterpenoid.

Scientific Research Applications

Oxetane Formation and Synthesis

  • The compound is involved in the synthesis of oxetane formations and can lead to the creation of 4,7-dioxatricyclo[3.2.1.03,6]octane and 2-oxabicyclo[2.2.2]octane encrusted in the 1,4:5,8-diepoxy-perhydrophenanthrene ring system. This is a significant contribution to heterocyclic chemistry and the study of novel organic compounds (Mosimann & Vogel, 2000).

Antiproliferative Tropane-based Compounds

  • Derivatives of this compound have been synthesized and studied for antitumor properties, showing promising results in vitro against human tumor carcinoma cell lines. This suggests potential applications in cancer research and therapy (Ismail et al., 2016).

Conformationally Constrained Dipeptide Surrogates

  • The compound plays a role in the synthesis of methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates, serving as conformationally constrained dipeptide surrogates. This is important in the study of biologically active peptides and could have implications in drug design (Cluzeau & Lubell, 2004).

Structural Studies in Telithromycin Derivatives

  • This compound has been identified in structural studies related to the synthesis of telithromycin derivatives, an antibiotic. Understanding its role could help in developing new antibiotic agents (Munigela et al., 2009).

Synthesis of New Homoconduritols and Homoaminoconduritols

  • It has been used in the synthesis of new homoconduritols and homoaminoconduritols, contributing to the field of organic synthesis and potentially opening up new avenues in medicinal chemistry (Kaya et al., 2016).

properties

Product Name

[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

InChI

InChI=1S/C22H31NO2/c1-14-16-5-6-18-21(11-16,19(14)25-15(2)24)10-7-17-20(3)8-4-9-22(17,18)13-23-12-20/h13,16-19H,1,4-12H2,2-3H3/t16-,17-,18-,19-,20+,21-,22+/m1/s1

InChI Key

XLRFZCAOXVMMEG-CBDMQDTOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)CC[C@H]4[C@@]35CCC[C@]4(CN=C5)C

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate
Reactant of Route 2
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate
Reactant of Route 3
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate
Reactant of Route 4
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate

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